molecular formula C10H12N2O4 B8379019 2-formyl-6,7-dihydro-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester

2-formyl-6,7-dihydro-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester

Cat. No. B8379019
M. Wt: 224.21 g/mol
InChI Key: JWSUAMUEKVNBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-formyl-6,7-dihydro-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-formyl-6,7-dihydro-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-formyl-6,7-dihydro-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-formyl-6,7-dihydro-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2-formyl-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C10H12N2O4/c1-2-15-10(14)12-4-3-7-8(5-12)16-9(6-13)11-7/h6H,2-5H2,1H3

InChI Key

JWSUAMUEKVNBMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)OC(=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium periodate (1.7 g, 7.8 mmol) was added to a stirred solution of 2-(1,2-dihydroxy-2-phenylethyl)-6,7-dihydro-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester (1.7 g, 5.2 mmol) in a mixture of THF (34 mL), MeOH (17 mL) and H2O (8.5 mL). The mixture was stirred at room temperature for 2 hours, diluted with H2O and extracted with AcOEt. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo to yield 2-formyl-6,7-dihydro-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester (1.2 g, 99% yield) as a dark oil that was used in the next step without further purification. C10H12N2O4 LCMS: Rt 1.13, m/z 243 [M+H2O+H]+ (using method, LC-MS Method 3).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
2-(1,2-dihydroxy-2-phenylethyl)-6,7-dihydro-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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